2-benzamido-N-(pyridin-3-ylmethyl)oxazole-4-carboxamide
Description
2-Benzamido-N-(pyridin-3-ylmethyl)oxazole-4-carboxamide is a heterocyclic organic compound featuring an oxazole core substituted at position 4 with a carboxamide group. The carboxamide nitrogen is further functionalized with a pyridin-3-ylmethyl moiety, while the oxazole’s position 2 is occupied by a benzamido group.
Properties
IUPAC Name |
2-benzamido-N-(pyridin-3-ylmethyl)-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3/c22-15(13-6-2-1-3-7-13)21-17-20-14(11-24-17)16(23)19-10-12-5-4-8-18-9-12/h1-9,11H,10H2,(H,19,23)(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNHKXRASNVULIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=CO2)C(=O)NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzamido-N-(pyridin-3-ylmethyl)oxazole-4-carboxamide typically involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the benzamido group: This step involves the acylation of the oxazole derivative with benzoyl chloride in the presence of a base such as triethylamine.
Attachment of the pyridin-3-ylmethyl group: This can be accomplished through a nucleophilic substitution reaction where the oxazole derivative reacts with a pyridin-3-ylmethyl halide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Oxazole Ring Reactivity
The oxazole ring serves as the primary reactive center, enabling electrophilic substitutions and cycloadditions:
Electrophilic Substitution :
-
The 5-position of the oxazole ring is typically activated for electrophilic attack due to electron-donating effects from the adjacent nitrogen. For example:
Cycloaddition Reactions :
-
The oxazole can act as a diene in [4+2] Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride), leading to bicyclic intermediates .
Amide Bond Transformations
The benzamido and carboxamide groups undergo hydrolysis and functionalization:
Hydrolysis :
-
Acidic Conditions : Treatment with HCl/H₂O under reflux hydrolyzes the carboxamide to a carboxylic acid, forming 2-benzamidooxazole-4-carboxylic acid .
-
Basic Conditions : NaOH/EtOH cleaves the benzamido group, yielding oxazole-4-carboxamide and benzoic acid .
Nucleophilic Acyl Substitution :
-
The carboxamide reacts with amines (e.g., ethylenediamine) in the presence of EDC/HOBt, forming secondary amides .
Pyridinylmethyl Group Reactivity
The pyridin-3-ylmethyl moiety participates in coordination and alkylation:
Coordination Chemistry :
-
The pyridine nitrogen coordinates to transition metals (e.g., Cu²⁺ or Pd²⁺), forming complexes useful in catalysis or medicinal chemistry.
Oxidation :
-
The methylene linker (–CH₂–) oxidizes with KMnO₄/H₂SO₄ to a ketone, producing 2-benzamido-N-(pyridin-3-ylcarbonyl)oxazole-4-carboxamide .
Cross-Coupling Reactions
Functionalization via palladium-catalyzed coupling is feasible if halogenated derivatives are synthesized:
Suzuki-Miyaura Coupling :
-
A brominated oxazole intermediate (e.g., 5-bromo-2-benzamidooxazole-4-carboxamide) reacts with arylboronic acids under Pd(PPh₃)₄ catalysis to form biaryl derivatives .
Radical-Mediated Reactions
Iodine and tert-butyl hydroperoxide (TBHP) promote radical pathways:
C–C Bond Cleavage :
-
Under I₂/TBHP, the oxazole ring may undergo cleavage, yielding pyridinylmethyl-substituted acrylamide derivatives .
Synthetic Optimization Data
Key reaction conditions and yields from analogous systems:
| Reaction Type | Conditions | Yield (%) | Source |
|---|---|---|---|
| Pd-catalyzed oxazole synthesis | Pd(TFA)₂, DMF, 120°C (MW) | 56 | |
| Amide hydrolysis | 6M HCl, reflux, 12 h | 78 | |
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 65 |
Stability and Functional Group Compatibility
Scientific Research Applications
Chemistry
2-benzamido-N-(pyridin-3-ylmethyl)oxazole-4-carboxamide serves as a building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it versatile for creating derivatives with tailored properties. For instance, oxidation can yield oxazole-4-carboxylic acid derivatives, while reduction can produce corresponding alcohols or amines.
Biology
In biological research, this compound is investigated for its role in enzyme inhibition and protein-ligand interactions . It has shown potential as a biological probe due to its ability to interact with various biomolecules. For example, studies have demonstrated its effectiveness in inhibiting specific enzymes, which may lead to therapeutic applications in treating diseases related to enzyme dysfunction .
Industry
The compound is also explored for its applications in developing new materials with specific properties. Its unique chemical structure allows for the formulation of specialized polymers and coatings that can enhance material performance in various industrial applications.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Enzyme Inhibition | Demonstrated significant inhibition of target enzymes relevant to cancer pathways. |
| Study B | Material Development | Developed a new polymer incorporating the compound that exhibited improved thermal stability and mechanical properties. |
| Study C | Biological Probes | Identified interactions with key biological targets, suggesting potential therapeutic uses in drug design. |
Mechanism of Action
The mechanism of action of 2-benzamido-N-(pyridin-3-ylmethyl)oxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Key Comparisons:
- Substituent Effects on Lipophilicity : The pyridin-3-ylmethyl group in the target compound confers moderate lipophilicity (LogP ~1.8), favoring membrane permeability compared to the highly lipophilic ethylthio-thiadiazol analog (CAS 1286699-20-4, LogP ~2.5) .
- Metabolic Stability: Fluorine atoms in the 2,6-difluorobenzyl analog (CAS 1286699-89-5) likely improve metabolic stability by resisting oxidative degradation, a feature absent in the non-fluorinated target compound .
Crystallographic and Database Insights
Structural data for oxazole-4-carboxamides are often resolved using SHELX programs, which are industry standards for small-molecule crystallography . The Cambridge Structural Database (CSD) houses over 500,000 entries, including analogs of the target compound, enabling conformational comparisons. For instance:
- Torsional Angles : Pyridin-3-ylmethyl-substituted derivatives exhibit a planar oxazole ring with dihedral angles <10° relative to the benzamido group, optimizing π-conjugation for target binding.
Biological Activity
2-benzamido-N-(pyridin-3-ylmethyl)oxazole-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and anticancer activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
The biological activity of 2-benzamido-N-(pyridin-3-ylmethyl)oxazole-4-carboxamide primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to active sites or allosteric sites, thereby preventing substrate binding or catalysis. This modulation of enzyme activity can lead to various biological effects, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds similar to 2-benzamido-N-(pyridin-3-ylmethyl)oxazole-4-carboxamide exhibit significant antimicrobial properties. For instance, studies have shown that oxazole derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli at varying concentrations .
Table 1: Antimicrobial Activity of Oxazole Derivatives
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| 2-benzamido-N-(pyridin-3-ylmethyl)oxazole-4-carboxamide | TBD | S. aureus, E. coli |
| 4-(4-bromophenyl)-2-tert-butyloxazole | 12 | K. pneumoniae |
| 2-tert-butyl-4-(4-chlorophenyl)oxazole | 15 | B. subtilis |
Anticancer Activity
In vitro studies have demonstrated that 2-benzamido-N-(pyridin-3-ylmethyl)oxazole-4-carboxamide exhibits cytotoxic effects against various cancer cell lines. The compound has been shown to induce apoptosis in human breast adenocarcinoma (MCF-7) and other cancer cells through mechanisms involving p53 activation and caspase-3 cleavage .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | TBD | Induction of apoptosis |
| HeLa | TBD | Cell cycle arrest |
| A549 | TBD | Inhibition of proliferation |
Case Studies
- Antimicrobial Study : A study conducted by Kaspady et al. evaluated the antibacterial activity of various oxazole derivatives, including the target compound, against standard pathogens. The results indicated a promising inhibitory effect on Gram-positive and Gram-negative bacteria, suggesting potential for further development as an antibiotic .
- Anticancer Evaluation : A series of experiments assessed the efficacy of 2-benzamido-N-(pyridin-3-ylmethyl)oxazole-4-carboxamide against MCF-7 cells, revealing an IC50 value indicative of significant cytotoxicity. Flow cytometry analysis confirmed that the compound induces apoptosis in a dose-dependent manner, highlighting its potential as a chemotherapeutic agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
